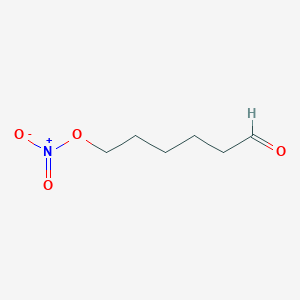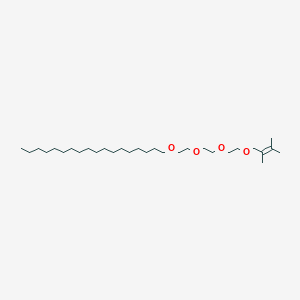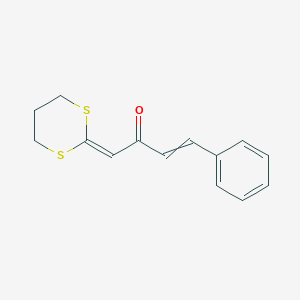
1-(1,3-Dithian-2-ylidene)-4-phenylbut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dithian-2-ylidene)-4-phenylbut-3-en-2-one is an organic compound characterized by the presence of a dithiane ring and a phenyl group attached to a butenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Dithian-2-ylidene)-4-phenylbut-3-en-2-one can be synthesized through the reaction of 1,3-propanedithiol with carbonyl compounds in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a dithiane ring by the condensation of the dithiol with the carbonyl compound. Common catalysts used in this reaction include yttrium triflate and tungstophosphoric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more scalable and efficient methods. These may include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dithian-2-ylidene)-4-phenylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized using reagents such as KMnO4 or OsO4.
Reduction: Reduction of the compound can be achieved using agents like NaBH4 or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: NaBH4, LiAlH4
Substitution: RLi, RMgX, RCuLi
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce the corresponding alcohols or hydrocarbons .
Scientific Research Applications
1-(1,3-Dithian-2-ylidene)-4-phenylbut-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a corrosion inhibitor in biological systems.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(1,3-Dithian-2-ylidene)-4-phenylbut-3-en-2-one involves its interaction with various molecular targets and pathways. The dithiane ring can act as a nucleophile, participating in substitution and addition reactions. The phenyl group contributes to the compound’s stability and reactivity by providing resonance stabilization. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its chemical behavior .
Comparison with Similar Compounds
2,5-Bis(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene (BDA-TTP): Similar in structure but with additional dithiane rings.
Ethyl 2-cyano-2-(1,3-dithian-2-ylidene) acetate (ECDYA): Shares the dithiane ring but differs in the functional groups attached.
Uniqueness: 1-(1,3-Dithian-2-ylidene)-4-phenylbut-3-en-2-one is unique due to its combination of a dithiane ring and a phenylbutenone structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and materials science.
Properties
CAS No. |
154051-57-7 |
|---|---|
Molecular Formula |
C14H14OS2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-(1,3-dithian-2-ylidene)-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C14H14OS2/c15-13(11-14-16-9-4-10-17-14)8-7-12-5-2-1-3-6-12/h1-3,5-8,11H,4,9-10H2 |
InChI Key |
OYKUQQBAVIQJLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=CC(=O)C=CC2=CC=CC=C2)SC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12561790.png)
![N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine](/img/structure/B12561799.png)
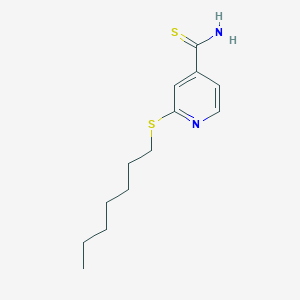
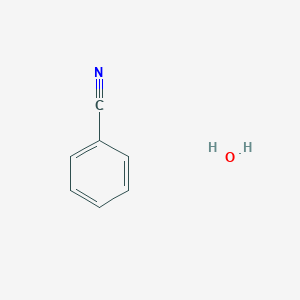
![2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12561815.png)
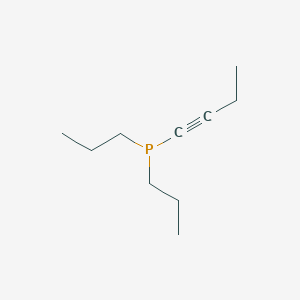
![8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid](/img/structure/B12561842.png)
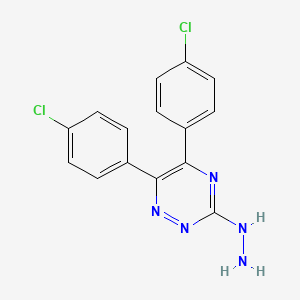
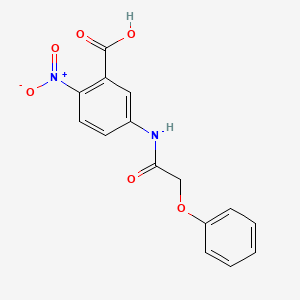
methanone](/img/structure/B12561856.png)
![3-[(4-Bromoanilino)methylidene]-5-hydroxy-4-oxocyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12561859.png)
![2-methyl-N-[4-[1-[4-(2-methyl-N-(2-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(2-methylphenyl)aniline](/img/structure/B12561862.png)
